N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2198821-66-6
VCID: VC11796473
InChI: InChI=1S/C15H18N4OS/c1-11-8-13(21-9-11)15(20)19-6-3-12(4-7-19)18-14-2-5-16-10-17-14/h2,5,8-10,12H,3-4,6-7H2,1H3,(H,16,17,18)
SMILES: CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3
Molecular Formula: C15H18N4OS
Molecular Weight: 302.4 g/mol

N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine

CAS No.: 2198821-66-6

Cat. No.: VC11796473

Molecular Formula: C15H18N4OS

Molecular Weight: 302.4 g/mol

* For research use only. Not for human or veterinary use.

N-[1-(4-methylthiophene-2-carbonyl)piperidin-4-yl]pyrimidin-4-amine - 2198821-66-6

Specification

CAS No. 2198821-66-6
Molecular Formula C15H18N4OS
Molecular Weight 302.4 g/mol
IUPAC Name (4-methylthiophen-2-yl)-[4-(pyrimidin-4-ylamino)piperidin-1-yl]methanone
Standard InChI InChI=1S/C15H18N4OS/c1-11-8-13(21-9-11)15(20)19-6-3-12(4-7-19)18-14-2-5-16-10-17-14/h2,5,8-10,12H,3-4,6-7H2,1H3,(H,16,17,18)
Standard InChI Key XOYUQVKUCGEDIE-UHFFFAOYSA-N
SMILES CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3
Canonical SMILES CC1=CSC(=C1)C(=O)N2CCC(CC2)NC3=NC=NC=C3

Introduction

Structural and Molecular Characteristics

The compound’s molecular formula is C₁₅H₁₈N₄OS, yielding a calculated molecular weight of 302.4 g/mol. Its structure integrates three pharmacologically significant motifs:

  • Piperidine ring: A six-membered nitrogen-containing heterocycle common in central nervous system (CNS) drugs and kinase inhibitors .

  • 4-Methylthiophene-2-carbonyl group: A thiophene derivative with a methyl substituent, known to enhance lipophilicity and metabolic stability .

  • Pyrimidin-4-amine: A pyrimidine scaffold frequently utilized in anticancer and antiviral agents due to its ability to mimic purine bases .

The piperidine ring’s conformation influences binding affinity to biological targets, while the thiophene and pyrimidine moieties contribute to π-π stacking and hydrogen-bonding interactions .

Synthetic Methodologies

Piperidine Core Functionalization

The synthesis of piperidine derivatives often begins with piperidine-4-carboxylic acid (isonipecotic acid). Patent US8697876B2 describes a transfer hydrogenation method to introduce methyl groups at the piperidine nitrogen:

Piperidine-4-carboxylic acidHCOH, Pd/C9095C1-Methylpiperidine-4-carboxylic acid[2]\text{Piperidine-4-carboxylic acid} \xrightarrow[\text{HCOH, Pd/C}]{90-95^\circ \text{C}} \text{1-Methylpiperidine-4-carboxylic acid} \quad[2]

This step is critical for achieving N-alkylation, which modulates the compound’s basicity and solubility. Subsequent acylation with 4-methylthiophene-2-carbonyl chloride would yield the 1-(4-methylthiophene-2-carbonyl)piperidine intermediate.

Pyrimidin-4-amine Coupling

StepReaction TypeReagents/ConditionsYield OptimizationSource
1N-MethylationFormaldehyde, Pd/C, 90–95°CAcidic workup for HCl salt
2Thiophene Acylation4-Methylthiophene-2-carbonyl chlorideAnhydrous DCM, base
3Pyrimidine Amine Substitution4-Chloropyrimidine, DIEA, Pd(OAc)₂Microwave-assisted heating

Pharmacological Properties

Antiproliferative Activity

2-Amino-thiophene derivatives demonstrate broad-spectrum antitumor effects. A study cited in Sigma-Aldrich reported that 2-amino-3-cyano-5-arylethylthiophenes induced apoptosis in cancer cell lines (IC₅₀: 1.2–8.7 μM). The 4-methylthiophene moiety in the target compound may similarly intercalate DNA or inhibit tubulin polymerization .

Antimicrobial Applications

Thiophene-carboxamide derivatives exhibit antifungal activity against Candida and Cryptococcus species. Nanoparticle formulations of these compounds enhance bioavailability and reduce cytotoxicity , suggesting a viable delivery strategy for the target molecule.

Physicochemical and Spectroscopic Data

While experimental data for the exact compound are unavailable, predictions can be made:

  • LogP: ~2.1 (calculated using ChemDraw), indicating moderate lipophilicity.

  • Solubility: Poor aqueous solubility (<0.1 mg/mL) due to the aromatic thiophene and pyrimidine groups.

  • ¹H NMR (predicted):

    • δ 8.2–8.4 ppm (pyrimidine H-2/H-6)

    • δ 7.1–7.3 ppm (thiophene H-3/H-5)

    • δ 3.5–4.1 ppm (piperidine H-1/H-4)

Future Directions and Applications

  • Synthesis Optimization: Scale-up using continuous flow chemistry to improve yields in the acylation step .

  • Target Validation: Screening against kinase panels (e.g., JAK, AMPK) to identify primary targets .

  • Formulation Development: Encapsulation in lipid nanoparticles or cyclodextrin complexes to enhance solubility .

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